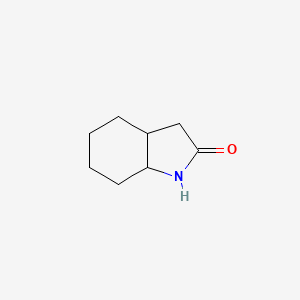

Octahydro-2H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,3a,4,5,6,7,7a-octahydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOOVKOSROWXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octahydro 2h Indol 2 One and Its Derivatives

Classical and Conventional Synthetic Approaches

Conventional methods for the synthesis of the octahydro-2H-indol-2-one framework have traditionally relied on well-established organic reactions, including cyclization, functional group transformations, and elimination strategies.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the formation of the bicyclic structure of this compound. A notable example is a three-component diastereo- and enantioselective cyclization reaction involving a ketone, a carboxylic acid, and a nitroalkene. nih.govresearchgate.net This method, catalyzed by an unnatural amino acid derivative, yields a bicyclic this compound scaffold with three chiral centers. nih.govresearchgate.net The reaction proceeds through a proposed mechanism involving a nitro group rearrangement under thermal conditions. nih.govresearchgate.net

Lewis acid-mediated cyclization represents another effective strategy. For instance, 3-hydroxy-substituted 1,3-dihydroindol-2-ones can react with Lewis acids like boron trifluoride etherate (BF₃·Et₂O) to generate quasi-antiaromatic 2H-indol-2-one systems. These reactive intermediates can then be trapped by π-nucleophiles to form substituted oxindoles. Additionally, tandem reactions, such as those involving α-ketoesters and aromatic amines, have been developed to produce polysubstituted 1,2-dihydroquinolines, which are structurally related to the indolone core. researchgate.net

Atom-transfer radical cyclization (ATRC) has also been employed. A lutidine-promoted photoredox catalytic ATRC reaction has been developed for the synthesis of 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. rsc.orgresearchgate.net This method utilizes visible light and a photocatalyst to generate radical species that undergo cyclization. researchgate.net

| Cyclization Method | Reactants | Catalyst/Reagent | Key Features |

| Three-Component Cyclization | Ketone, Carboxylic Acid, Nitroalkene | Unnatural Amino Acid Derivative | Diastereo- and enantioselective, forms three chiral centers. nih.govresearchgate.net |

| Lewis Acid-Mediated Cyclization | 3-Hydroxy-substituted 1,3-dihydroindol-2-ones, π-Nucleophile | BF₃·Et₂O or other Lewis acids | Forms quasi-antiaromatic 2H-indol-2-one intermediates. |

| Atom-Transfer Radical Cyclization | α-bromoketones, alkyl vinyl ethers | Lutidine, Photocatalyst | Photoredox catalysis, synthesis of 4-bromo-3,3-dialkyl derivatives. rsc.orgresearchgate.net |

Functional Group Transformations for this compound Formation

The synthesis of this compound often involves strategic functional group transformations. These transformations can include oxidation, reduction, hydrolysis, and substitution reactions to manipulate a precursor molecule into the desired bicyclic lactam structure. The choice of reagents and reaction conditions is critical to ensure the stability of the functional groups and to achieve the desired stereochemistry.

For instance, the conversion of a γ-keto acid can be a key step. Through dynamic kinetic resolution using (R)- or (S)-phenylglycinol, racemic γ-keto acids can be transformed into enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones, which are precursors to octahydroindole derivatives. chemistryviews.org Another example involves the reaction of an imine of 1,4-cyclohexanedione (B43130) mono-ethylene ketal with maleic anhydride (B1165640), which leads to a cyclized adduct. Subsequent methyl esterification and transacetalization yield a dihydrooxindole derivative that can be aromatized to an indole-3-acetate. acs.org

Spirohydantoin Intermediates in Indolone Synthesis

Spirohydantoin intermediates have proven valuable in the synthesis of indolone-containing structures. A synthetic route to cyclopenta[b]indol-2-one, a related compound, utilizes 3-indoleacetic acid, which is converted to a spirohydantoin intermediate. This intermediate then undergoes cyclization under acidic conditions, such as with sulfuric acid, to form the desired indolone framework. This methodology has also been applied in the synthesis of spironucleosides, where the construction of a spirohydantoin ring is a key step. mdpi.com

Dehydrohalogenation Strategies for this compound Scaffolds

Dehydrohalogenation is a useful strategy for introducing unsaturation and forming the final ring system in indolone synthesis. For example, 3-alkyl-3-bromooxindoles can be treated with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to undergo dehydrohalogenation, yielding indol-2-one (B1256649) derivatives. This method is effective for creating reactive intermediates that can be used for further functionalization.

Advanced and Stereoselective Synthesis of this compound

The demand for enantiomerically pure this compound and its derivatives has driven the development of advanced and stereoselective synthetic methods. These approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Synthesis of this compound Systems

Asymmetric synthesis is crucial for producing single enantiomers of chiral molecules like this compound, which is important for their application in biological systems. scribd.com Several strategies have been developed to achieve high levels of stereocontrol.

One approach involves a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines with high regio- and diastereoselectivity. researchgate.net The sulfinyl group acts as a chiral auxiliary, directing the stereochemical course of the reaction. researchgate.net

Another powerful method is the organocatalytic three-component enantioselective cyclization reaction mentioned earlier, which utilizes an unnatural amino acid derivative as a catalyst to generate the bicyclic this compound scaffold with three defined stereocenters. nih.govacs.org DFT calculations and isotope-labeling experiments have been used to elucidate the plausible mechanism of this complex transformation. nih.gov

The first stereoselective synthesis of (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid, a phosphonic analog of octahydroindole-2-carboxylic acid, has been reported. chemistryviews.org This two-step process involves the dynamic kinetic resolution of a racemic γ-keto acid via Meyers' bicyclic lactams, followed by a highly diastereoselective addition of trimethyl phosphite (B83602) to N-acyliminium ion intermediates. chemistryviews.org

Furthermore, stereoselective cycloadditions have been optimized for natural product synthesis. For example, in the total synthesis of (±)-communesin F, an indol-2-one derivative undergoes a stereoselective [4+2] cycloaddition with an allylic alcohol using Hg(OTf)₂ as a catalyst.

| Asymmetric Method | Key Reagents/Catalysts | Stereochemical Control | Outcome |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes, Azomethine ylides | Chiral sulfinyl group | Densely substituted pyrrolidines with high regio- and diastereoselectivity. researchgate.net |

| Three-Component Cyclization | Ketone, Carboxylic Acid, Nitroalkene | Unnatural amino acid derivative catalyst | Bicyclic this compound with three chiral centers. nih.govacs.org |

| Dynamic Kinetic Resolution | Racemic γ-keto acid, (R)- or (S)-phenylglycinol | Meyers' bicyclic lactams | Enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones. chemistryviews.org |

| Stereoselective Cycloaddition | Indol-2-one derivative, Allylic alcohol | Hg(OTf)₂ catalyst | Stereoselective [4+2] cycloaddition for natural product synthesis. |

Enantioselective Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. uwindsor.ca A notable approach for the enantioselective synthesis of the octahydroindolone framework involves a catalytic asymmetric 1,4-conjugate addition of nitro dienynes. This is followed by a cascade reaction catalyzed by TsOH and a diastereoselective intramolecular Michael addition. This methodology has been successfully applied to the synthesis of lycorine-type Amaryllidaceae alkaloids. utuvolter.firesearchgate.net

Another powerful strategy is the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. tcichemicals.com For instance, chiral non-racemic bicyclic lactams, which can be precursors to substituted piperidines, have been synthesized from β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.govrsc.org

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. For example, a three-component cyclization reaction between a ketone, a carboxylic acid, and a nitroalkene, catalyzed by an unnatural amino acid derivative, yields a bicyclic this compound scaffold with three chiral centers. researchgate.netnih.govresearchgate.net This reaction proceeds with high diastereo- and enantioselectivity and has been utilized in the synthesis of the alkaloid (+)-pancracine. nih.gov

| Method | Key Features | Example Application |

| Catalytic Asymmetric 1,4-Conjugate Addition | Employs nitro dienynes, followed by a TsOH-catalyzed cascade and intramolecular Michael addition. utuvolter.firesearchgate.net | Synthesis of (+)-α-lycorane and (+)-lycorine. utuvolter.firesearchgate.net |

| Chiral Auxiliaries | Utilizes β-enaminoesters from (R)-(−)-2-phenylglycinol. nih.govrsc.org | Preparation of chiral zwitterionic bicyclic lactams. nih.govrsc.org |

| Organocatalytic Three-Component Cyclization | Reaction of a ketone, carboxylic acid, and nitroalkene with an unnatural amino acid derivative catalyst. researchgate.netnih.govresearchgate.net | Enantioselective synthesis of (+)-pancracine. nih.gov |

Diastereoselective Cyclization Reactions

Diastereoselective reactions aim to form one diastereomer in preference to others. Several methods have been developed for the diastereoselective synthesis of bicyclic lactams, including the this compound core.

One such method involves the ring expansion of monocyclic β-lactams. For example, cis-4-(1-chloro-1-methylethyl)-1-(3-hydroxypropyl)azetidin-2-ones can be transformed into a mixture of trans- and cis-1-aza-5-oxa-8-alkoxy-7,7-dimethylbicyclo[4.3.0]nonan-9-ones, with the trans isomer being the major product. acs.org This diastereoselectivity is attributed to the steric hindrance of the substituent on the N-acyliminium intermediate, which favors the attack of the hydroxyl group from the opposite side. acs.org

Radical cyclization is another effective strategy. The intramolecular ring closure of 4-(2-bromo-1,1-dimethylethyl)azetidinones, initiated by tributyltin hydride, leads to the formation of bicyclic azetidin-2-ones with a high degree of diastereoselectivity. acs.org The stereochemical outcome is rationalized by considering the transition state that minimizes steric repulsion. acs.org

Furthermore, intramolecular non-classical Corey–Chaykovsky ring-closing reactions of sulfonium (B1226848) salts derived from β-enaminoesters have been used to generate chiral zwitterionic bicyclic lactams with high diastereoselectivity, creating two or three new stereogenic centers. nih.gov

| Reaction Type | Starting Material | Key Reagents/Conditions | Stereochemical Outcome |

| Ring Expansion | Monocyclic β-lactams acs.org | AgBF4, Pyridine, Toluene (reflux) acs.org | Major trans isomer acs.org |

| Radical Cyclization | 4-(2-bromo-1,1-dimethylethyl)azetidinones acs.org | Tributyltin hydride acs.org | High diastereoselectivity acs.org |

| Corey–Chaykovsky Ring-Closing | Sulfonium salts from β-enaminoesters nih.gov | --- | High diastereoselectivity nih.gov |

Multicomponent Reaction Strategies for this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like this compound derivatives by combining three or more reactants in a single step. nih.govbeilstein-journals.org These reactions are highly atom-economical and can rapidly build molecular complexity. fardapaper.ir

A significant example is a diastereo- and enantioselective three-component cyclization involving a ketone, a carboxylic acid, and a nitroalkene. nih.govresearchgate.net This reaction, catalyzed by an unnatural amino acid derivative, produces a bicyclic this compound scaffold with three chiral centers. researchgate.netnih.gov The process is notable for a rearrangement of the nitro group under thermal conditions. nih.gov This methodology has proven its utility in the enantioselective synthesis of the alkaloid (+)-pancracine. nih.gov

Another MCR approach involves the synthesis of 1,3-dihydro-2H-indol-2-one derivatives using a one-pot Biginelli reaction catalyzed by CaCl2. nih.gov While not directly yielding the octahydro- core, this demonstrates the power of MCRs in constructing related indole (B1671886) structures.

The development of MCRs for synthesizing diverse heterocyclic compounds, including those related to the octahydroindolone scaffold, is an active area of research. fardapaper.ir

| Reactants | Catalyst/Conditions | Product Scaffold | Key Features |

| Ketone, Carboxylic Acid, Nitroalkene nih.govresearchgate.net | Unnatural Amino Acid Derivative, Thermal researchgate.netnih.gov | Bicyclic this compound nih.gov | High diastereo- and enantioselectivity, three chiral centers formed. nih.gov |

| Substituted Indole-2-one, Aldehyde, Urea/Thiourea | CaCl2 nih.gov | 5-substituted-3-[{5-(...)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives nih.gov | One-pot Biginelli reaction. nih.gov |

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, offering efficient and selective routes. acs.org Both organocatalysis and transition metal catalysis have been successfully employed.

Organocatalytic Cyclization

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. beilstein-journals.org In the context of this compound synthesis, organocatalytic cyclizations are particularly valuable.

A notable example is the three-component reaction of cyclohexanone (B45756), benzoic acid, and β-nitrostyrene, catalyzed by 4-l-menthyloxycarbonyl 5-aryl prolinates. scilit.com The presence of an ortho-halogen atom on the 5-aryl fragment of the catalyst is crucial for directing the reaction towards the formation of a chiral 7a-hydroxythis compound scaffold. Specifically, the 5-(o-chlorophenyl) prolinate catalyst affords the desired product with 63% enantiomeric excess (ee). scilit.com In contrast, the 5-phenyl prolinate catalyst leads to the Michael adduct. scilit.com This highlights the subtle yet powerful influence of the catalyst structure on the reaction outcome.

Proline and its derivatives are frequently used as organocatalysts. rsc.orgnih.gov For instance, L-proline can catalyze the intramolecular Mannich cyclization, a key step in the stereoselective synthesis of 1-substituted homotropanones, which share a bicyclic structural feature with octahydroindolones. mdpi.com

Furthermore, a one-pot asymmetric synthesis of spiro-γ-lactam oxindoles, which are structurally related to octahydroindolones, has been achieved through a thiol-Michael/Mannich/lactamization sequence promoted by a recyclable fluorous bifunctional cinchona alkaloid/thiourea organocatalyst. acs.org This reaction generates three contiguous stereocenters with high diastereo- and enantiocontrol. acs.org

| Catalyst Type | Reaction | Substrates | Product | Stereoselectivity |

| 5-(o-Chlorophenyl) prolinate scilit.com | Three-component cyclization scilit.com | Cyclohexanone, benzoic acid, β-nitrostyrene scilit.com | 3-phenyl-7a-hydroxythis compound scilit.com | 63% ee scilit.com |

| Cinchona alkaloid/thiourea acs.org | Thiol-Michael/Mannich/lactamization acs.org | Thiol, oxindole (B195798), aldehyde, ammonium (B1175870) acetate (B1210297) acs.org | Spiro-γ-lactam oxindoles acs.org | Up to 95% ee, 6:1 dr acs.org |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a broad range of transformations for the synthesis of complex heterocyclic structures, including this compound. researchgate.net Palladium-catalyzed reactions are particularly prominent in this area.

One approach involves a "cut-and-sew" reaction between benzocyclobutenones and oxime ethers, catalyzed by a combination of two chiral ligands and a transition metal. This method delivers chiral lactam products in high yield and enantioselectivity. acs.org

Palladium-catalyzed allylic alkylation is a powerful C-N bond-forming reaction that has been applied to the synthesis of nitrogen-containing heterocycles. nih.gov This reaction typically involves the reaction of a nucleophile with a π-allylpalladium complex generated from an allylic substrate.

In the context of lactam synthesis, intramolecular palladium-catalyzed allylic amination is a key strategy. acs.orgchim.it For example, the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to highly substituted aza[3.1.0]bicycles. nih.govrsc.org This transformation proceeds via an amidopalladation/β-hydride elimination sequence. rsc.org

While direct examples for the synthesis of this compound via this specific method are not detailed in the provided context, the principles of palladium-catalyzed intramolecular allylic amination are highly relevant. For instance, the synthesis of γ-lactams can be achieved through intramolecular Pd-catalyzed allylic alkylations. nih.gov This suggests the potential for designing suitable precursors that could cyclize to form the octahydroindolone skeleton under palladium catalysis.

| Catalyst System | Reaction Type | Substrate Type | Product Type |

| Pd(PPh3)2Cl2 / K2CO3 | Intramolecular aza-Wacker-type cyclization rsc.org | Vinyl cyclopropanecarboxamides nih.govrsc.org | Aza[3.1.0]bicycles nih.govrsc.org |

| Pd(0) / Chiral Ligand | Asymmetric Allylic Amination nih.gov | Cyclic Allylic Carbonates nih.gov | Cyclic Allylic Amines nih.gov |

Copper-Catalyzed Hydrosilylation

Copper-catalyzed hydrosilylation has emerged as a powerful and cost-effective method for the synthesis of various organic molecules. science.gov While direct copper-catalyzed hydrosilylation for the synthesis of the this compound core is not extensively documented in the provided results, the principles of this reaction are highly relevant for the synthesis of precursors and for the functionalization of the indolone scaffold.

Copper catalysis is known to facilitate the addition of a silicon hydride (silane) across an unsaturated bond, such as an alkene or alkyne. d-nb.info This process can be highly regio- and stereoselective, affording access to specific isomers of organosilanes. d-nb.infonih.gov For instance, the hydrosilylation of terminal allenes can be controlled to produce either (E)-allylsilanes or other isomers depending on the copper catalyst and reaction conditions. d-nb.info

In the context of this compound synthesis, copper-catalyzed hydrosilylation could be envisioned in several ways:

Precursor Synthesis: The synthesis of substituted cyclohexene (B86901) or cyclopentene (B43876) precursors, which could then be further elaborated to form the bicyclic indolone system, can be achieved through copper-catalyzed hydrosilylation of dienes or enynes.

Functionalization: A pre-existing this compound scaffold bearing an unsaturated substituent could undergo copper-catalyzed hydrosilylation to introduce a silyl (B83357) group. This silyl moiety can then serve as a handle for further transformations, such as cross-coupling reactions.

A study on the copper-catalyzed hydrosilylation of 1,3-enynes demonstrated ligand-controlled selectivity, yielding either propargylsilanes or 1,2-allenylsilanes with high enantioselectivity. nih.gov This highlights the potential for creating chiral centers which could be crucial in the asymmetric synthesis of this compound derivatives.

| Catalyst System | Substrate Type | Product Type | Selectivity |

| Copper(I) thiophene-2-carboxylate (B1233283) / cy-xantphos | 1,3-enynes | Propargylsilanes | High regioselectivity, moderate enantioselectivity nih.gov |

| Copper(II) acetate / (R)-DTBM-SEGPHOS | 1,3-enynes | Chiral propargylsilanes | High yields and enantioselectivities nih.gov |

| Copper(I) thiophene-2-carboxylate / dppp | 1,3-enynes | Allenylsilanes | High regioselectivity nih.gov |

Cobalt-Catalyzed Alkylarylation

Cobalt-catalyzed reactions have gained prominence for their ability to forge carbon-carbon bonds under mild conditions. A modular cobalt-catalyzed conformationally restricted alkylarylation strategy has been developed for the divergent synthesis of Csp3-rich N-hetero(spiro)cycles. nih.govrsc.org This methodology involves the coupling of polyfunctionalized cyclenyl bromides with organozinc pivalates, demonstrating broad substrate scope and good functional group tolerance. nih.gov

This strategy is particularly relevant for the synthesis of complex this compound derivatives, especially those with spirocyclic architectures. The key to this method's success lies in the stabilization of a stereospecific alkyl-cobalt-aryl intermediate through radical rebound and conformational restriction, which effectively prevents β-hydride elimination. nih.gov

The reaction tolerates a wide array of functional groups on the arylzinc nucleophile, including ethers, silyl ethers, halides, and esters, providing access to a diverse range of substituted N-heterocycles with high diastereoselectivity. nih.gov While the direct synthesis of this compound is not explicitly detailed, the construction of related nih.govnih.gov-, nih.govmdpi.com-, and nih.govnih.gov-bicyclic and spirocyclic N-heterocycles suggests its applicability to the indolone framework. nih.govrsc.org

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Features |

| Cobalt complex | Polyfunctionalized cyclenyl bromides | Organozinc pivalates | Csp3-rich N-hetero(spiro)cycles | High diastereoselectivity (>20:1 dr), broad functional group tolerance nih.govrsc.org |

Photoredox Catalysis in Indolone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild reaction conditions. mdpi.comd-nb.info This strategy has been successfully applied to the synthesis of polycyclic indolones from readily available indole precursors. nih.govresearchgate.net

One approach utilizes the generation of alkyl radicals from redox-active esters, such as N-acyloxyphthalimides (NAPs), through a single-electron transfer process with an excited iridium-based photocatalyst. d-nb.infonih.gov These radicals can then undergo an intramolecular cyclization onto a pendant indole moiety, leading to the formation of pyrrolo- and pyridoindolone derivatives. nih.gov This method is notable for its mild conditions and scalability. nih.gov

The proposed mechanism involves the photocatalyst absorbing visible light and reaching an excited state. This excited photocatalyst then reduces the N-acyloxyphthalimide, which fragments and decarboxylates to generate an alkyl radical. This radical subsequently cyclizes onto the indole ring in a 5-exo-trig fashion, followed by oxidation and deprotonation to yield the final indolone product. d-nb.info

| Photocatalyst | Radical Precursor | Starting Material | Product Type | Key Features |

| Iridium-based complex | N-acyloxyphthalimides (NAPs) | Indole derivatives | Polycyclic indolones (pyrrolo- and pyridoindolones) | Mild conditions, visible light irradiation, radical cascade process d-nb.infonih.govresearchgate.net |

| Palladium/Photoredox dual catalysis | N-aryl enamines | N-aryl enamines | Indole derivatives | C-H olefination, avoids stoichiometric oxidants mdpi.comnih.gov |

Ring Contraction and Expansion Methodologies for this compound Frameworks

Ring contraction and expansion reactions are valuable strategies for modifying cyclic systems and accessing novel molecular scaffolds. wikipedia.orgetsu.edu These transformations can be induced by various reagents and conditions, including acids, bases, and photochemical methods. etsu.edu

A notable example of ring expansion involves the treatment of endo and exo derivatives of cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one ethylene (B1197577) acetal (B89532) with trifluoroacetic anhydride (TFAA) and then triethylamine (B128534) (Et3N). researchgate.net This reaction proceeds under thermodynamic control to afford enantiopure 1-benzyl-3-hydroxydecahydroquinolin-7-one derivatives in good yields. researchgate.net For related 2-(1-hydroxyethyl) analogues, kinetic conditions using mesyl chloride (MsCl) followed by silver acetate (AgOAc) provide the expanded product. researchgate.net These ring expansions likely proceed through the formation of an intermediate aziridinium (B1262131) ion, which is then opened by nucleophilic attack. researchgate.net

Ring contractions can be achieved through various mechanisms, including Favorskii-type rearrangements of α-halo ketones or Wolff rearrangements of α-diazo ketones. researchgate.net While specific examples of ring contractions to form the this compound framework were not found in the provided results, these classical methods represent viable synthetic routes from larger ring systems. For instance, a seven-membered lactam could potentially be contracted to the six-membered ring of the indolone system.

Derivatization and Functionalization Strategies for this compound

The this compound core serves as a versatile scaffold for the development of new chemical entities with potential biological activity. This section explores strategies for its synthetic modification and the introduction of diverse chemical groups.

Synthetic Modifications of the this compound Core

The this compound scaffold can be synthetically modified at various positions to generate a library of analogues. These modifications can alter the steric and electronic properties of the molecule, influencing its biological activity.

One approach involves the use of multicomponent reactions. For example, a reaction between a ketone, a carboxylic acid, and a nitroalkene can yield a bicyclic this compound scaffold with three chiral centers. researchgate.net This reaction proceeds through a rearrangement of the nitro group under thermal conditions. researchgate.net

Another strategy involves the functionalization of the indole nitrogen. For instance, N-arylation or N-alkylation can introduce various substituents. The resulting N-substituted octahydro-2H-indol-2-ones can then be further modified.

The lactam carbonyl group also presents a site for modification. Reduction of the carbonyl can lead to the corresponding octahydroindole, while reactions with organometallic reagents could introduce substituents at the C2 position.

Introduction of Diverse Pharmacophores and Chemical Moieties

The introduction of pharmacophores—the ensemble of steric and electronic features necessary for biological activity—is a key strategy in drug discovery. d-nb.infonih.gov The this compound core can be decorated with various pharmacophoric groups to enhance its interaction with biological targets.

Multicomponent 1,3-dipolar cycloaddition reactions have been employed to synthesize pyrrolidine-based structures containing various pharmacophores. This approach, using heterocyclic aldehydes, amino esters, and dipolarophiles, can be adapted to introduce pharmacophoric elements onto the this compound scaffold.

Copper-catalyzed alkylarylation of activated alkenes provides a route to 3,3-dialkylated oxindoles, which are structurally related to octahydro-2H-indol-2-ones. beilstein-journals.org This method allows for the introduction of two new alkyl groups at the C3 position, significantly increasing molecular complexity and providing access to a wide range of derivatives. beilstein-journals.org

Furthermore, free-radical cascade reactions have been developed for the alkylarylation of alkenes with simple alkanes, leading to the efficient synthesis of alkyl-substituted oxindoles. acs.org This represents a novel strategy for the selective functionalization of both sp3 and sp2 C-H bonds in a single step. acs.org

Chemical Reactivity and Transformation Pathways of Octahydro 2h Indol 2 One

Fundamental Reaction Types

The chemical behavior of octahydro-2H-indol-2-one and its derivatives is characterized by several fundamental reaction types, including oxidation, reduction, and substitution. These transformations target different parts of the molecule, such as the lactam ring or the saturated carbocyclic framework, enabling the introduction of new functional groups and the construction of more elaborate structures.

Oxidation Reactions

Oxidation reactions involving the this compound framework can lead to the formation of various products, depending on the reagents and reaction conditions employed. For instance, the hydroxyl group in derivatives like (1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium can be oxidized to yield a ketone or an aldehyde. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide.

In a broader context of indole (B1671886) chemistry, the oxidation of related systems can be a key step in the synthesis of complex natural products. For example, a green organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone (B138007) and hydrogen peroxide has been developed for the synthesis of dihydrobenzofurans. researchgate.net This highlights the potential for developing selective oxidation methods for functionalized this compound systems.

Aromatization of tetrahydro-2H-indol-2-one derivatives, which are structurally related to the octahydro system, can be achieved through an oxidation process. acs.org For example, a dihydrooxindole derivative was aromatized using phosphorus oxychloride (POCl3) to furnish a key indole intermediate. acs.org This type of oxidative aromatization demonstrates a pathway to convert the saturated ring of an this compound derivative into an aromatic indole core.

| Reactant | Reagent(s) | Product Type | Ref. |

| Hydroxy-substituted octahydro-indol-2-one derivative | Potassium permanganate or chromium trioxide | Ketone or Aldehyde | |

| Dihydrooxindole derivative | Phosphorus oxychloride (POCl3) | Aromatized indole | acs.org |

| o-Allylphenols (related system) | 2,2,2-Trifluoroacetophenone, H2O2 | Dihydrobenzofuran | researchgate.net |

Reduction Reactions

The reduction of the this compound core and its derivatives offers a route to modify the lactam and other functional groups. The carbonyl group of the lactam can be reduced, and other substituents can be transformed under reductive conditions. For example, a hydroxy group on the carbocyclic ring can be removed, or the entire group can be converted to an alkane using reducing agents like lithium aluminum hydride.

In the synthesis of certain indole alkaloids, the reduction of an amide group, such as in a 1-(indol-3-yl)indole derivative, can be achieved using lithium aluminum hydride in tetrahydrofuran (B95107) to yield the corresponding amine. clockss.org This demonstrates the feasibility of reducing the lactam of an this compound to the corresponding octahydroindole.

| Reactant | Reagent(s) | Product Type | Ref. |

| Hydroxy-substituted octahydro-indol-2-one derivative | Lithium aluminum hydride | Alkane (deoxygenated) | |

| 1-(Indol-3-yl)indole-3-acetamide (related system) | Lithium aluminum hydride | 1-(Indol-3-yl)indole-3-ethylamine | clockss.org |

Substitution Reactions

Substitution reactions provide a powerful tool for the functionalization of the this compound skeleton. These reactions can occur at various positions, including the nitrogen atom of the lactam or at carbon atoms within the carbocyclic ring, often facilitated by the introduction of suitable leaving groups.

For instance, the ammonium (B1175870) group in derivatives like [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium can be substituted by other functional groups under appropriate conditions. The choice of nucleophile determines the resulting product.

In a related system, the quasi-antiaromatic 2H-indol-2-one, generated from a 3-hydroxy-substituted 1,3-dihydroindol-2-one and a Lewis acid, readily undergoes stepwise addition of various π-nucleophiles to yield substituted oxindoles. nih.gov This reactivity can also be harnessed in an intramolecular fashion to create spiro-substituted oxindoles. nih.gov

Furthermore, nucleophilic substitution at the nitrogen of the indole nucleus has been reported. clockss.orgcore.ac.uk For example, 1-hydroxyindoles react with indole in formic acid to produce 1-(indol-3-yl)indoles. clockss.org This reaction is proposed to proceed through an SN2 mechanism on the indole nitrogen. clockss.org

| Reactant | Reagent/Condition | Product Type | Ref. |

| [(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium | Nucleophile | Substituted octahydro-indol-2-one | |

| 3-Hydroxy-substituted 1,3-dihydroindol-2-one | Lewis acid, π-nucleophile | Substituted oxindole (B195798) | nih.gov |

| 1-Hydroxyindoles | Indole, 85% HCOOH | 1-(Indol-3-yl)indoles | clockss.org |

Cycloaddition Reactions of this compound Systems

Cycloaddition reactions are powerful synthetic strategies for the construction of complex cyclic and polycyclic frameworks. Systems derived from this compound can participate in various cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, leading to the formation of intricate molecular architectures.

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgsigmaaldrich.com Derivatives of this compound can be designed to act as either the diene or the dienophile component in this reaction.

For instance, 2-vinylpyrroles, which can be considered as analogs of certain unsaturated this compound derivatives, undergo Diels-Alder reactions with maleimides under thermal conditions to produce octahydropyrrolo[3,4-e]indoles. beilstein-journals.org Theoretical studies have indicated that these reactions often proceed with high endo-selectivity, influenced by non-covalent interactions in the transition state. beilstein-journals.org

In a different approach, the aza-Diels-Alder reaction of electron-deficient azoalkenes with 3-phenacylideneoxindoles has been shown to produce spiro[indoline-3,3'-pyridazin]-2-ones with high diastereoselectivity. researchgate.net This highlights the utility of the indol-2-one (B1256649) core as a scaffold for constructing spirocyclic systems via cycloaddition.

The total synthesis of natural products like (±)-communesin F has utilized a stereoselective [4+2] cycloaddition of an indol-2-one derivative with an allylic alcohol, catalyzed by Hg(OTf)₂. This key step underscores the importance of the Diels-Alder reaction in building the complex polycyclic core of such molecules.

| Diene | Dienophile | Conditions | Product | Ref. |

| 2-Vinylpyrroles | Maleimides | Thermal | Octahydropyrrolo[3,4-e]indoles | beilstein-journals.org |

| Azoalkenes (in situ) | 3-Phenacylideneoxindoles | Base | Spiro[indoline-3,3'-pyridazin]-2-ones | researchgate.net |

| Indol-2-one derivative | Allylic alcohol | Hg(OTf)₂ | Polycyclic framework for Communesin F |

[3+2] Cycloaddition Reactions and Azomethine Ylides

The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered heterocyclic rings. semanticscholar.org A common strategy involves the reaction of a dipolarophile with an azomethine ylide, which can be generated from various precursors.

Azomethine ylides derived from the decarboxylative condensation of isatin (B1672199) (an oxidized form of the indol-2-one core) and α-amino acids like L-proline or sarcosine (B1681465) are widely used in [3+2] cycloadditions. semanticscholar.orgresearchgate.net These ylides can be trapped by various dipolarophiles to afford spiroheterocycles with high regio- and stereoselectivity. researchgate.net For example, the reaction of an azomethine ylide from isatin and L-proline with phenyl vinyl sulphone yields a spirooxindole with high endo stereoselectivity and meta regioselectivity. semanticscholar.org

The generation of azomethine ylides can also be achieved through photochemical methods. beilstein-journals.org For instance, photodecarboxylation of phthalimide (B116566) derivatives of α-amino acids can form azomethine ylides, which then undergo [3+2] cycloaddition. beilstein-journals.org

Furthermore, catalytic enantioselective [3+2] cycloadditions of azomethine ylides with 3-nitroindoles have been developed. rsc.org These reactions, often catalyzed by copper complexes, can establish multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity, leading to the formation of complex pyrroloindoline structures. rsc.org

| Azomethine Ylide Source | Dipolarophile | Conditions/Catalyst | Product | Ref. |

| Isatin and L-proline/sarcosine | Triarylideneacetylacetone | One-pot, three-component tandem reaction | Spiroheterocycles | researchgate.net |

| Isatin and L-proline | Phenyl vinyl sulphone | LB97X-D/6-311G(d,p) level of theory | Spirooxindole | semanticscholar.org |

| Alanine imino esters | 3-Nitroindoles | Cu(OTf)₂ / (R)-Difluorphos | exo'-Pyrroloindoline cycloadducts | rsc.org |

| Phthalimide derivatives of α-amino acids | Acrylonitrile | Photochemical irradiation | Heterocyclic cycloadducts | beilstein-journals.org |

Stereoselective Cycloadditions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. In the context of the indol-2-one framework, these reactions, particularly [3+2] cycloadditions, provide a stereocontrolled route to densely substituted polycyclic nitrogen-containing structures.

[3+2] Cycloadditions:

The 1,3-dipolar cycloaddition, often called the Huisgen reaction, is a key method for creating five-membered heterocycles. researchgate.net This reaction type has been developed into one of the most versatile synthetic methods in heterocyclic chemistry. researchgate.net A significant application involves the reaction between azomethine ylides (as the 1,3-dipole) and various dipolarophiles. researchgate.net

A general approach for synthesizing complex pyrrolidine (B122466) systems involves the [3+2] cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides. researchgate.net While not directly starting from or yielding a simple this compound, this methodology highlights a strategy for creating fused pyrrolidine rings with high diastereoselectivity, a core feature of the octahydroindolone system. researchgate.net The electron-withdrawing sulfinyl group on the imine facilitates nucleophilic additions and controls the stereochemical outcome. researchgate.net

Another relevant strategy is the dearomative (3+2) cycloaddition of indoles themselves to generate the fused pyrrolidine core found in the this compound skeleton. amazonaws.com These reactions can be catalyzed by transition metals, leading to complex scaffolds with high stereoselectivity. amazonaws.com

Table 1: Overview of Stereoselective Cycloaddition Strategies

| Reaction Type | Reactants | Key Features | Outcome |

|---|---|---|---|

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes + Azomethine Ylides | Use of a chiral auxiliary (tert-butanesulfinyl group) to direct stereochemistry. researchgate.net | Densely substituted pyrrolidines with excellent diastereoselectivity. researchgate.net |

| Dearomative [3+2] Cycloaddition | Indole derivatives + Dipolarophiles | Breaks the aromaticity of the indole to form a saturated bicyclic system. amazonaws.com | Fused indolines with controlled stereocenters. amazonaws.com |

Rearrangement Reactions Involving this compound Precursors

The formation of the this compound ring system is often achieved through elegant rearrangement reactions that build the core scaffold from simpler acyclic or monocyclic precursors. These reactions can create multiple chiral centers in a single, highly controlled step.

A notable example is a three-component diastereo- and enantioselective cyclization reaction that produces a bicyclic this compound scaffold. researchgate.net This reaction occurs between a ketone, a carboxylic acid, and a nitroalkene. researchgate.netresearchgate.net A critical step in the proposed mechanism is a rearrangement of the nitro group under simple thermal conditions, leading to the formation of the bicyclic lactam with three defined chiral centers. researchgate.netresearchgate.net This organocatalytic cyclization demonstrates the power of cascade reactions in rapidly assembling complex molecular architectures. researchgate.net

Sigmatropic rearrangements are another class of powerful transformations. The aza-Claisen rearrangement, a thermal researchgate.netresearchgate.netsigmatropic reaction, can be used to synthesize aza-tricyclic systems and can be catalyzed by acids. semanticscholar.org Similarly, the oxy-Cope rearrangement converts 1,5-dien-3-ols into unsaturated carbonyl compounds. wikipedia.org The anionic version of this reaction, accelerated by base, is often irreversible and proceeds with a significant rate enhancement due to the formation of a stable enolate. wikipedia.org These fundamental rearrangement principles can be applied to precursors designed to cyclize into the octahydroindolone framework.

Other classical named reactions, such as the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones, are also relevant. beilstein-journals.org A precursor cyclohexanone (B45756) fused to a pyrrolidine ring could, in principle, be converted to the corresponding this compound lactam via this oxidative rearrangement. beilstein-journals.org

Table 2: Rearrangement Reactions for Scaffold Synthesis

| Rearrangement Type | Precursors | Key Transformation | Result |

|---|---|---|---|

| Nitro Group Rearrangement | Ketone, Carboxylic Acid, Nitroalkene | Three-component cascade cyclization involving rearrangement of the nitro group. researchgate.net | Bicyclic this compound scaffold with three chiral centers. researchgate.net |

| Aza-Claisen Rearrangement | Allyl isoquinolinyl ethers (example precursors) | researchgate.netresearchgate.net sigmatropic shift of an allyl group from oxygen to a ring carbon. semanticscholar.org | Forms a C-C bond and sets up subsequent cyclization into a fused system. semanticscholar.org |

| Anionic Oxy-Cope Rearrangement | 1,5-dien-3-ols | researchgate.netresearchgate.net sigmatropic rearrangement of an alkoxide, followed by tautomerization. wikipedia.org | Forms an unsaturated carbonyl, a driving force for the reaction. wikipedia.org |

| Baeyer-Villiger Oxidation | Cyclic Ketones | Oxidative insertion of an oxygen atom adjacent to the carbonyl group. beilstein-journals.org | Converts a ketone into a lactone (ester within a ring). beilstein-journals.org |

Interaction with π-Nucleophiles and other Reactive Species

The reactivity of the this compound system and its unsaturated precursors can be influenced by interactions with π-nucleophiles. These are electron-rich species, such as alkenes and aromatic rings, that can attack electron-deficient centers.

The quantitative prediction of reactivity between nucleophiles and electrophiles can be described by Mayr's equation, log k = s(N + E), where 'N' is the nucleophilicity parameter of the π-nucleophile, 'E' is the electrophilicity parameter of the reactive partner, and 's' is a nucleophile-dependent sensitivity parameter. nih.gov Computational methods have been developed to predict the N values for various π-nucleophiles, providing a theoretical framework for understanding these reactions. nih.gov Frontier molecular orbital analysis suggests that electrostatic and charge-transfer interactions are crucial in these reactions. nih.gov

Transition metals can act as π-acid catalysts to activate otherwise unreactive C-C multiple bonds, such as those in alkenes. researchgate.net By coordinating to the double bond, the metal catalyst weakens it and renders it susceptible to attack by a nucleophile. researchgate.net This strategy is fundamental in hydrofunctionalization reactions, where a nucleophile and a proton are added across a double or triple bond. researchgate.net

In the context of the indol-2-one core, Lewis acid activation of a related 3-hydroxy-1,3-dihydroindol-2-one can generate a quasi-antiaromatic 2H-indol-2-one system. This highly reactive intermediate can effectively trap π-nucleophiles, such as enamines, to form more complex substituted oxindoles.

Table 3: Examples of π-Nucleophiles and Reactive Species

| Species Type | Examples | Mode of Interaction |

|---|---|---|

| π-Nucleophiles | Alkenes, Aromatic Rings, Enamines | Attack electron-deficient centers, often activated by Lewis acids or transition metals. researchgate.net |

| Reactive Intermediates | Azomethine Ylides | Act as 1,3-dipoles in [3+2] cycloaddition reactions. researchgate.net |

| Catalysts | Lewis Acids (e.g., BF₃·Et₂O), Transition Metals (e.g., Au, Pd) | Activate substrates towards nucleophilic attack. researchgate.net |

Mechanistic Investigations of Octahydro 2h Indol 2 One Reactions

Proposed Reaction Mechanisms for Octahydro-2H-indol-2-one Formation

The synthesis of this compound derivatives can proceed through various mechanistic pathways, often initiated by a multicomponent reaction. One prominent method involves a diastereo- and enantioselective three-component cyclization. nih.gov This reaction brings together a ketone, a carboxylic acid, and a nitroalkene to construct the bicyclic this compound core, which features three chiral centers. nih.govresearchgate.net The process is notable for a rearrangement of the nitro group under simple thermal conditions. nih.gov

A plausible mechanism for this transformation begins with the initial addition of the ketone to the nitroalkene, leading to the formation of an intermediate, which is then trapped by the carboxylate. acs.org Subsequent loss of water and an acyl group migration are key steps in the formation of the final product. acs.org In some variations, the reaction can be promoted by an unnatural amino acid derivative, highlighting the role of organocatalysis. acs.org Other synthetic strategies may involve domino reactions, such as a Diels-Alder reaction followed by an aromatization process, to yield related carbazole (B46965) structures. beilstein-journals.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In the formation of this compound, several key intermediates have been proposed and, in some cases, characterized.

Following the initial Michael-type addition of a ketone to a nitroalkene, a primary intermediate is formed. acs.org This species is then proposed to be trapped by a carboxylate anion, leading to a second intermediate after the elimination of a water molecule. acs.org A subsequent acyl group migration results in a third key intermediate before the final cyclization and rearrangement to the this compound product. acs.org The generation of elusive cyclic enamine intermediates via photoredox catalysis has also been identified as a viable pathway in related syntheses. researchgate.net Spectroscopic techniques and computational studies are crucial in providing evidence for the existence and structure of these transient species.

Mechanistic Duality and Competing Pathways

The synthesis of indol-2-one (B1256649) derivatives can exhibit mechanistic duality, where multiple reaction pathways operate simultaneously. rsc.org The relative contribution of each pathway can be influenced by the electronic properties of the substrates. rsc.org For instance, in the synthesis of related quinazolinone structures, both angular and linear regioisomers could theoretically be formed, though one is often favored due to electronic control. researchgate.net

In the context of this compound formation, competing pathways can arise from the nature of the catalyst and reactants. For example, the use of different 5-aryl prolinate organocatalysts can lead to different products; one catalyst may selectively produce the desired 7a-hydroxythis compound, while another may favor the formation of a Michael adduct. researchgate.net This highlights the delicate balance of interactions in the transition state that dictates the reaction outcome. researchgate.net An Eschenmoser coupling reaction provides another synthetic route, where the reaction conditions can be tuned to favor the desired product over the formation of intermediary thiazoles. beilstein-journals.org

Experimental Approaches to Mechanistic Elucidation

To unravel the complexities of reaction mechanisms, a combination of experimental techniques is employed. These methods provide tangible evidence to support or refute proposed mechanistic pathways.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. wikipedia.org By replacing specific atoms with their heavier isotopes, such as deuterium (B1214612) for hydrogen or carbon-13 for carbon, chemists can follow their trajectory and gain insight into bond-forming and bond-breaking steps. wikipedia.org In the study of this compound formation, isotope-labeling experiments have been instrumental in proposing a plausible mechanism. nih.gov For instance, deuterium labeling can be used to determine which hydrogen atoms are involved in key proton transfer or rearrangement steps. wikipedia.org This technique, often coupled with mass spectrometry or NMR spectroscopy, provides definitive evidence for the proposed mechanistic steps. wikipedia.org

Kinetic Studies

Kinetic studies, which measure the rate of a reaction and how it is affected by changes in concentration, temperature, and catalysts, are fundamental to understanding reaction mechanisms. By analyzing the rate law of a reaction, the molecularity of the rate-determining step can be inferred. In the context of indol-2-one synthesis, kinetic monitoring has been used to follow the progress of the reaction and to rule out the formation of certain byproducts. uni-koeln.de For example, kinetic experiments can help to determine whether a proposed intermediate is formed in a fast pre-equilibrium or in the rate-limiting step of the reaction.

Computational Chemistry for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. scielo.org.mxmdpi.com DFT calculations can be used to model the geometries and energies of reactants, transition states, and intermediates, providing a detailed picture of the reaction pathway. mdpi.com

In the study of this compound synthesis, DFT calculations have been employed to support proposed mechanisms. nih.gov These calculations can help to rationalize the observed stereoselectivity by comparing the energies of different transition states leading to various stereoisomers. mdpi.com For example, a Molecular Electron Density Theory (MEDT) study of a related cycloaddition reaction helped to understand the experimental formation of spiro compounds. mdpi.com Computational methods can also predict the electronic properties of molecules, such as their HOMO and LUMO energies, which can provide insights into their reactivity. scielo.org.mx

Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction mechanisms that lead to the formation of the this compound scaffold. Researchers have employed DFT calculations to map potential energy surfaces, characterize transition states, and understand the origins of stereoselectivity in these reactions.

A notable example is the investigation of a three-component enantioselective cyclization reaction between a ketone, a carboxylic acid, and a nitroalkene, which yields a bicyclic this compound framework with three chiral centers. researchgate.netacs.orgresearchgate.net DFT calculations were instrumental in proposing a plausible mechanism for this transformation. acs.orgresearchgate.net The studies revealed that the reaction likely proceeds through several key intermediates. mdpi.com

Computational findings suggest that the initial step involves a Michael addition, which is often the rate-determining step. The stereochemical outcome of the reaction is determined at this stage, and DFT calculations can predict the favored diastereomer by comparing the energies of the competing transition states. Following the Michael addition, a series of intramolecular cyclizations and rearrangements occur to furnish the final this compound product. acs.org Isotope labeling experiments have further corroborated the mechanisms proposed by DFT studies. acs.orgresearchgate.net

In a specific study involving the synthesis of bicyclic lactams, DFT calculations were used to analyze the intramolecular Schmidt reaction of an alkyl azide (B81097) with a cyclic ketone, which is a key step in forming the bicyclic structure. researchgate.net Furthermore, DFT has been used to understand the regioselectivity in the formation of bridged lactams, predicting the electron density at the nitrogen atom, which influences its reactivity. nih.gov In the context of β-lactam formation, computational analysis using DFT has been crucial in evaluating the role of key amino acid residues in the cyclization process, modeling high-energy intermediates that are not experimentally observable. nih.gov

The following table summarizes key findings from DFT studies on reactions forming this compound and related lactam structures.

| Reaction Type | Key Intermediates/Transition States | Computational Method | Key Findings |

| Three-component cyclization | Michael addition transition state, bicyclic nitroalkane intermediate | DFT (unspecified functional) | The reaction proceeds via a Michael addition followed by intramolecular cyclization and nitro group rearrangement. The stereochemistry is set during the initial Michael addition. acs.orgresearchgate.net |

| Intramolecular Schmidt Reaction | Azido ketone, protonated azide | DFT | Used to rationalize the regioselectivity of the reaction leading to bicyclic lactams. researchgate.net |

| β-Lactam Ring Formation | Tetrahedral transition state/intermediate | DFT | Elucidated the role of a conserved Lysine residue in stabilizing the transition state for cyclization. nih.gov |

Molecular Electron Density Theory (MEDT) Analysis

While specific Molecular Electron Density Theory (MEDT) studies on the formation of this compound are not extensively documented, the principles of MEDT can be applied to understand the reactivity of the components involved in its synthesis, particularly in reactions involving nitroalkenes. MEDT posits that the electronic structure of the reactants, rather than orbital interactions, governs the feasibility and outcome of a reaction.

In the context of the three-component reaction to form this compound, the reactants are typically a ketone (acting as a nucleophile after enamine/enolate formation), a carboxylic acid, and a nitroalkene (acting as an electrophile). MEDT analysis of similar reactions involving nitroalkenes has shown them to be strong electrophiles due to the electron-withdrawing nature of the nitro group. researchgate.netmdpi.commdpi.com

The global and local reactivity indices derived from conceptual DFT, a cornerstone of MEDT, can predict the most favorable reaction pathway. The electrophilicity (ω) and nucleophilicity (N) indices quantify the electrophilic and nucleophilic character of the reactants. The reaction is driven by the difference in the electronic chemical potential of the nucleophile and the electrophile.

An MEDT analysis of the reaction between a ketone-derived enamine and a nitroalkene would likely show a significant polar character, with a net electron density flow from the enamine to the nitroalkene. The regioselectivity of the Michael addition can be explained by analyzing the local electrophilicity at the β-carbon of the nitroalkene and the local nucleophilicity at the α-carbon of the enamine. researchgate.net

The following table outlines the conceptual DFT indices for representative reactants that could be involved in the synthesis of this compound, based on general MEDT studies of similar species.

| Reactant Type | Role | Key MEDT Indices | Predicted Reactivity |

| Nitroalkene | Electrophile | High electrophilicity (ω) index, positive charge on β-carbon. mdpi.commdpi.com | Highly reactive towards nucleophilic attack at the β-position. |

| Enamine (from ketone) | Nucleophile | High nucleophilicity (N) index, negative charge on α-carbon. | Prone to attack electrophilic species. |

| Carboxylic Acid | Catalyst/Reactant | Can act as a proton donor/acceptor to facilitate tautomerization and cyclization steps. | Influences the reaction kinetics and the stability of intermediates. |

Spectroscopic and Structural Characterization Methodologies for Octahydro 2h Indol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of octahydro-2H-indol-2-one, offering deep insights into its molecular structure. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of all atoms within the molecule. rsc.org The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.orgrsc.org

Proton NMR (¹H NMR) for Regiochemistry and Stereochemistry

Proton NMR (¹H NMR) is instrumental in determining the regiochemistry and stereochemistry of the this compound scaffold. acs.orgresearchgate.net The chemical shift, multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) of each proton signal provide a wealth of information about its chemical environment and its spatial relationship with neighboring protons. rsc.org For instance, the diastereomeric ratio of different stereoisomers can often be determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. acs.orgresearchgate.net

In a typical ¹H NMR spectrum of a substituted this compound derivative in deuterochloroform (CDCl₃), the proton signals are observed across a range of chemical shifts. rsc.org The specific positions of these signals are influenced by the substituents on the bicyclic ring system.

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

|---|---|---|---|

| 7.99–7.91 | m | Aromatic Protons | |

| 7.75–7.66 | m | Aromatic Protons | |

| 7.53 | dd | 10.5, 4.3 | Aromatic Proton |

Note: This table presents a selection of signals for a specific derivative and is for illustrative purposes. The exact chemical shifts and multiplicities will vary depending on the substitution pattern. Data sourced from a study by The Royal Society of Chemistry. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. rsc.org Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization and chemical environment. The carbonyl carbon of the lactam ring, for example, typically appears at a characteristic downfield chemical shift.

The analysis of the ¹³C NMR spectrum, often recorded in conjunction with the ¹H NMR spectrum, allows for a complete assignment of the carbon framework. rsc.orgrsc.org

Table 2: Illustrative ¹³C NMR Data for a Substituted this compound Derivative

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 177.6 | C2 (C=O) |

| 136.4 | Aromatic Carbon |

| 68.3 | CHOH |

| 46.6 | C3a |

| 43.8 | C3 |

| 27.8 | C6 |

Note: This table shows representative chemical shifts for a substituted derivative. The specific values will change based on the exact molecular structure. Data sourced from a study on α,γ-dioxygenated amides. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgrsc.orgescholarship.org This precision allows for the determination of the exact molecular formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. rsc.org Electrospray ionization (ESI) is a common ionization technique used for HRMS analysis of these types of compounds. rsc.orgrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds. For this compound, a strong absorption band characteristic of the lactam carbonyl group (C=O) is expected. In a study of a hydroxylated derivative, this was observed around 1666 cm⁻¹. beilstein-journals.org Other characteristic peaks would include C-H stretching and bending vibrations.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability of the molecule. gatewayanalytical.com For a saturated bicyclic lactam, the C-C and C-H vibrations of the fused rings would be prominent. The carbonyl (C=O) stretch, while strong in the IR spectrum, is often weaker in the Raman spectrum. sapub.org However, the symmetric stretching of the carbon skeleton is typically Raman active and can provide information about the ring system. In general, Raman spectroscopy is particularly sensitive to non-polar bonds, making it a valuable tool for analyzing the hydrocarbon framework of the molecule. gatewayanalytical.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq Saturated lactams, lacking extensive conjugation, are not expected to show strong absorption in the visible region. Their primary electronic transitions, such as n → π* and π → π* of the amide chromophore, occur in the ultraviolet region, typically below 250 nm. acs.org The n → π* transition of the carbonyl group is characteristically weak. The position and intensity of these absorption bands can be influenced by the solvent polarity and the substitution pattern on the lactam ring. The absence of significant absorption at longer wavelengths would confirm the lack of extended chromophores in the molecule. scirp.org

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.govacs.org For a bicyclic lactam like this compound, which contains multiple stereocenters, X-ray crystallography would unambiguously establish the cis or trans fusion of the two rings and the conformation of each ring (e.g., chair, boat, or twist). The analysis of the crystallographic data allows for the creation of a detailed 3D model of the molecule.

Theoretical and Computational Studies of Octahydro 2h Indol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. yukiozaki.com For systems like Octahydro-2H-indol-2-one, these calculations can predict molecular structure, stability, and electronic characteristics with high accuracy. ias.ac.inyukiozaki.com

DFT for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. usd.edunih.gov It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. researchgate.netuctm.edu Methods like B3LYP are popular hybrid functionals, often combined with basis sets such as 6-311+G(d,p) or LanL2DZ, to perform geometry optimization and calculate structural parameters. uctm.eduscience.gov

The optimization process yields key data on bond lengths, bond angles, and dihedral angles, confirming the most stable three-dimensional arrangement of the atoms. uctm.edu The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure is a true energy minimum. uctm.edu This foundational geometric data is essential for all further computational analyses.

Table 1: Representative Theoretical Bond Parameters for the this compound Core Note: These are illustrative values based on standard bond lengths and angles for similar cyclic lactams, as would be calculated via DFT methods.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| N-C(carbonyl) | ~1.36 Å | |

| N-C(ring) | ~1.46 Å | |

| C-C (average) | ~1.54 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-C | ~118° | |

| H-N-C | ~121° |

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. ethz.chnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.chnumberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). researchgate.netnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and facilitating intramolecular charge transfer. researchgate.netresearchgate.net Calculations of FMO energies are used to elucidate the chemical stability and reactivity behavior of molecular systems. nih.gov

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data Note: The values are representative for a molecule like this compound and demonstrate the type of data generated from FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.8 eV | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| E(LUMO) | -0.5 eV | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule. researchgate.netnumberanalytics.com It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. dergipark.org.tr The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would predictably show a region of high negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for hydrogen bonding and electrophilic interactions. numberanalytics.comdergipark.org.tr Conversely, the hydrogen atom attached to the nitrogen (the N-H group) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. bhu.ac.in

Non-Covalent Interactions in this compound Systems

Non-covalent interactions (NCIs) are attractive or repulsive forces between molecules, or within a single molecule, that are weaker than covalent bonds. numberanalytics.com Despite their lower strength, they are fundamental in determining the structure, stability, and function of molecular systems, especially in biological contexts. numberanalytics.comnih.govpurdue.edu Key types of NCIs include hydrogen bonding, van der Waals forces, and electrostatic interactions. numberanalytics.com

In the context of this compound, the primary non-covalent interactions are:

Hydrogen Bonding: The molecule contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers or larger aggregates and are crucial for its interaction with biological targets. numberanalytics.comnumberanalytics.com

Van der Waals Forces: These interactions arise from temporary fluctuations in electron density and are significant across the entire saturated carbocyclic framework of the molecule.

Computational methods can be used to analyze and visualize these weak interactions, providing insight into the molecule's packing in the solid state and its recognition by other molecules. nih.gov

Advanced Computational Modeling Techniques

Beyond quantum chemical calculations that probe intrinsic molecular properties, advanced modeling techniques are used to simulate how a molecule behaves in a more complex environment, such as in the presence of a biological macromolecule.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or enzyme. mdpi.com This method is a cornerstone of computer-aided drug design. researchgate.netmdpi.com

For derivatives of the this compound scaffold, molecular docking studies can be performed to investigate their potential as inhibitors of specific biological targets. The process involves:

Defining a binding site on the target protein.

Generating multiple possible conformations of the ligand within this site.

Scoring these conformations based on a function that estimates the binding free energy.

The results provide a binding affinity value (e.g., in kcal/mol) and a detailed view of the ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. nih.gov Such studies are crucial for prioritizing compounds for synthesis and experimental testing. mdpi.com

Table 3: Example of a Hypothetical Molecular Docking Result for an this compound Derivative Note: This table is for illustrative purposes to show typical data obtained from a molecular docking simulation.

Research Applications of Octahydro 2h Indol 2 One in Chemical Sciences

Role as Synthetic Building Blocks

Octahydro-2H-indol-2-one and its derivatives are fundamental building blocks in synthetic organic chemistry, providing a versatile platform for the construction of intricate molecular architectures. cymitquimica.com Their utility stems from the inherent reactivity and stereochemical complexity that can be harnessed to forge challenging carbon-carbon and carbon-heteroatom bonds.

Construction of Complex Organic Molecules

The this compound core is a recurring motif in the synthesis of a wide array of complex organic molecules. Its rigid, bicyclic structure provides a predictable foundation for subsequent chemical transformations, enabling chemists to build molecular complexity with a high degree of control. For instance, the strategic functionalization of the this compound skeleton allows for the introduction of various substituents and the formation of additional rings, leading to the creation of diverse and elaborate chemical entities. This approach has been instrumental in the generation of libraries of novel compounds for various research applications.

A notable example is a three-component diastereo- and enantioselective cyclization reaction that yields a bicyclic this compound scaffold possessing three chiral centers. researchgate.netresearchgate.net This reaction, which involves a ketone, a carboxylic acid, and a nitroalkene, proceeds under simple thermal conditions and involves a rearrangement of the nitro group. researchgate.netresearchgate.net

Precursors in Natural Product Total Synthesis

The true value of this compound as a synthetic building block is perhaps most evident in its application to the total synthesis of natural products. Many biologically active alkaloids and other complex natural molecules contain the indol-2-one (B1256649) core or related structures. The strategic use of this compound derivatives has enabled the successful synthesis of several intricate natural products.

Perophoramidine (B1225730): The first total synthesis of racemic perophoramidine was accomplished through a key step involving the highly stereoselective formation of vicinal quaternary centers. nih.gov This was achieved via a base-promoted carbon-carbon bond formation between a 3-alkylindole and a 3-bromo-3-alkylindolin-2-one, which is presumed to proceed through a conjugate addition or a Diels-Alder cycloaddition with a 3-alkylindol-2-one intermediate. nih.gov Subsequently, the first asymmetric total synthesis of (+)-perophoramidine was achieved in 17 steps, employing an asymmetric biomimetic Diels-Alder reaction as a key step. nih.gov A catalytic asymmetric total synthesis of (−)-perophoramidine has also been reported, utilizing a molybdenum-catalyzed asymmetric allylic alkylation of an oxindole (B195798) nucleophile. rsc.org

Pancracine: A novel organocatalytic cyclization reaction that produces a bicyclic this compound scaffold has been presented as a potential route for the concise enantioselective synthesis of the alkaloid (+)-pancracine. researchgate.netresearchgate.netresearchgate.net This highlights the utility of this building block in accessing the core structures of Amaryllidaceae alkaloids. The total syntheses of other related alkaloids, such as (±)-crinine, have also been reported, further demonstrating the versatility of synthetic strategies involving indol-2-one precursors. acs.orgrsc.org

Diverse Alkaloids: The application of this compound and its parent structure, indol-2-one, extends to a broader range of alkaloids. For instance, a formal synthesis of (±)-strictamine was achieved utilizing a nih.govdicp.ac.cn-Stevens rearrangement to construct the octahydro-2H-2,8-methanoquinolizidine system, a key feature of akuammiline (B1256633) alkaloids. rsc.org The development of synthetic methods targeting the core structures of various alkaloids, including those of the curan (B1244514) type, often involves intermediates derived from or related to indol-2-one. sci-hub.se

Applications in Materials Science and Chemical Processes